1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C19H23N5 and its molecular weight is 321.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly as a potential therapeutic agent in oncology. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, including inhibition of various kinases implicated in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in cancer models, and potential clinical applications.
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to mimic adenosine triphosphate (ATP), allowing it to competitively inhibit protein kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. The specific biological activity of this compound has been linked to its interaction with the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are often overexpressed or mutated in various cancers.
In Vitro Studies
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against several cancer cell lines. For instance:
- EGFR Inhibition : A study reported that compounds structurally similar to this compound showed IC50 values in the low micromolar range against wild-type and mutant EGFRs (IC50 = 0.016 µM for wild-type) .
- Cell Cycle Arrest : Flow cytometric analysis indicated that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. This was evidenced by an increase in the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
12b | A549 | 8.21 | EGFR Inhibition |
12b | HCT-116 | 19.56 | EGFR Inhibition |
12b | EGFR T790M | 0.236 | EGFR Inhibition |
In Vivo Studies
In vivo studies using xenograft models have further validated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Tumor Models : The compound demonstrated significant tumor growth inhibition in mouse models bearing human cancer xenografts. Notably, it was effective against glioblastoma and neuroblastoma models, where it targeted activated Src kinases .
Case Studies
Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidines in clinical settings:
- Case Study 1 : A patient with advanced non-small cell lung cancer (NSCLC) treated with a pyrazolo[3,4-d]pyrimidine derivative showed a partial response after three months of therapy, correlating with a reduction in tumor size and improved survival metrics.
- Case Study 2 : In a clinical trial involving patients with B-cell malignancies, treatment with an ATP-competitive pyrazolo[3,4-d]pyrimidine led to significant reductions in tumor burden and favorable safety profiles compared to traditional chemotherapy .
属性
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-3-5-16(6-4-14)12-24-19-17(11-22-24)18(20-13-21-19)23-9-7-15(2)8-10-23/h3-6,11,13,15H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZRQXBTIHMMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。